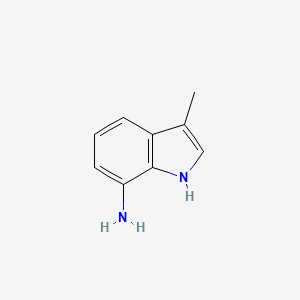

3-methyl-1H-indol-7-amine

描述

属性

IUPAC Name |

3-methyl-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNYUFKUVBRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 3 Methyl 1h Indol 7 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The presence of both a methyl group and an amino group further enhances this reactivity, although their positions significantly influence the regioselectivity of these reactions.

Reactivity at the C-3 Position and its Modulation by Substituents

In unsubstituted indoles, the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is because the lone pair of electrons on the nitrogen atom can be delocalized to this position, stabilizing the resulting carbocation intermediate. However, in 3-methyl-1H-indol-7-amine, the C-3 position is already occupied by a methyl group. This substitution effectively blocks direct electrophilic attack at this site.

Consequently, electrophilic substitution is directed to other positions on the indole ring. The methyl group at C-3, being an electron-donating group, further activates the indole nucleus towards electrophilic attack, albeit to a lesser extent than the amino group. Its primary electronic effect is to stabilize the positive charge that develops in the transition state of the substitution reaction.

Influence of Amino Group on Aromatic Reactivity

The amino group at the C-7 position is a powerful activating group, significantly increasing the electron density of the benzene (B151609) portion of the indole ring. Through resonance, the lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic system. This strong electron-donating effect makes the benzene ring highly susceptible to electrophilic attack.

The directing influence of the C-7 amino group in electrophilic aromatic substitution on the indole ring primarily targets the C-4 and C-6 positions, which are ortho and para to the amino group, respectively. The C-4 position is generally favored due to less steric hindrance compared to the C-6 position, which is situated between the amino group and the fused pyrrole (B145914) ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Substituents | Predicted Reactivity towards Electrophiles |

| C-2 | Adjacent to N-1 and C-3 methyl group | Sterically hindered and less electronically favored than C-4 and C-6. |

| C-3 | Substituted with a methyl group | Blocked for direct substitution. |

| C-4 | ortho to the C-7 amino group | Highly activated and sterically accessible; a primary site for substitution. |

| C-5 | meta to the C-7 amino group | Less activated than C-4 and C-6. |

| C-6 | para to the C-7 amino group | Highly activated, but potentially more sterically hindered than C-4. |

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amino group at the C-7 position is nucleophilic and can readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides or acyl halides to form secondary or tertiary amines and amides, respectively. The reactivity of the amino group can be influenced by the electronic properties of the indole ring system. The electron-rich nature of the indole may slightly enhance the nucleophilicity of the attached amino group.

These reactions are fundamental for introducing a wide array of functional groups at the C-7 position, thereby modifying the biological and chemical properties of the molecule.

Condensation Reactions with the Amine Moiety

The 7-amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. acs.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.orgbeilstein-journals.org

These condensation reactions are crucial for the synthesis of various heterocyclic systems fused to the indole core and for the introduction of diverse side chains. The resulting imines can also serve as versatile intermediates for further chemical transformations.

Functionalization at the Nitrogen (N-1) Position

The N-1 position of the indole ring in this compound bears a proton that can be abstracted by a base, rendering the nitrogen atom nucleophilic. This allows for a variety of functionalization reactions at this position. Common transformations include N-alkylation, N-acylation, and N-sulfonylation. nih.gov

N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation is readily accomplished with acyl chlorides or anhydrides. nih.govnih.gov The choice of the protecting or functional group at the N-1 position can significantly influence the reactivity of the indole ring in subsequent reactions and is a key strategy in the multi-step synthesis of complex indole derivatives.

Metalation and Derivatization of N-Metallated Indoles

The N-H proton of this compound can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium) or sodium hydride, to form an N-metallated indole. This N-anion is a potent nucleophile and can react with a wide range of electrophiles.

Furthermore, under specific conditions, directed ortho-metalation can occur. While the N-1 position is the most acidic, the use of specific directing groups or reaction conditions can facilitate the removal of a proton from the C-2 or even positions on the benzene ring, leading to the formation of organometallic indole derivatives. These intermediates are highly valuable for the regioselective introduction of substituents onto the indole framework. For instance, lithiation at the C-7 position of N-protected indolines has been demonstrated, allowing for the introduction of various electrophiles at this position. orgsyn.org While this applies to the indoline (B122111) core, similar strategies can be conceptually extended to the indole system with appropriate directing groups.

Oxidative Processes and Product Formation

The indole nucleus is susceptible to oxidation, and the presence of both an amino and a methyl group on the this compound scaffold provides multiple potential sites for oxidative transformation. The likely oxidative pathways involve the 3-methyl group, the pyrrole double bond (C2-C3), and the 7-amino group.

Studies on related indole derivatives show that oxidation can yield a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of indole and its derivatives can be facilitated by enzymes like chloroperoxidases, leading to products such as indigo, isatin, and anthranilic acid nih.gov. The 3-methyl group of 3-methylindole (B30407) (skatole) is a known target for oxidation. Tryptophan side chain oxidase from Pseudomonas has been shown to oxidize skatole to indole-3-carboxaldehyde (B46971) through an indole-3-methanol intermediate researchgate.net. This suggests a primary pathway for the metabolism of the 3-methyl group.

Furthermore, the indole ring itself can be oxidized. Catalytic oxidation of N-methyl-indole, for example, is proposed to proceed via C3 oxygenation, which can then lead to the formation of N-methyl-2-oxindole acs.org. In the case of this compound, oxidation at the C2 position could potentially lead to 3-methyloxindole (B30408) derivatives. The 7-amino group also influences the molecule's susceptibility to oxidation. Cyclic voltammetry experiments on a related 7,7'-diindolylamine showed an irreversible one-electron oxidation at a mild potential, suggesting that the amino-substituted indole ring is readily oxidized and may lead to the formation of oligomeric products acs.org. The photo-oxidative degradation of 3-methylindole is thought to produce o-(N-formyl)aminoacetophenone nih.gov.

Based on the reactivity of analogous compounds, the potential products from the oxidation of this compound are summarized in the table below.

| Oxidative Site | Potential Intermediate Product | Potential Final Product | Basis of Postulation |

|---|---|---|---|

| 3-Methyl Group | 3-hydroxymethyl-1H-indol-7-amine | 7-amino-1H-indole-3-carbaldehyde | Enzymatic oxidation of 3-methylindole (skatole) researchgate.net. |

| Pyrrole Ring (C2 Position) | 7-amino-3-methyl-1,3-dihydro-2H-indol-2-one (7-amino-3-methyloxindole) | 7-amino-3-methyl-1H-indole-2,3-dione (7-aminoisatin) | Oxidation of N-substituted indoles and general indole oxidation pathways nih.govacs.org. |

| 7-Amino Group / Aromatic System | Radical Cation Species | Oligomers/Polymeric materials | Electrochemical oxidation of diindolylamines acs.org. |

Mechanisms of Intermolecular and Intramolecular Interactions

The structure of this compound features multiple sites capable of engaging in non-covalent interactions, which are crucial in determining its physical properties, crystal packing, and interactions with biological macromolecules. These interactions are primarily hydrogen bonds and dispersion forces (stacking interactions).

Intermolecular Interactions: The molecule possesses two primary hydrogen bond donor sites: the N-H group of the indole ring and the -NH₂ group at the 7-position. The nitrogen atoms of both functional groups also contain lone pairs of electrons, allowing them to act as hydrogen bond acceptors youtube.com. This duality enables the formation of extensive intermolecular hydrogen-bonding networks. Molecules can link to each other via N-H···N or N-H···π interactions. Crystal structure analyses of related simple indoles, such as 7-methylindole (B51510) and 5-aminoindole (B14826), reveal that the molecules are often arranged in layer structures dominated by dispersion interactions and weak hydrogen bonds, forming characteristic "herringbone" motifs acs.org. It is highly probable that this compound would exhibit similar packing, with hydrogen bonds between the amino group of one molecule and the indole nitrogen of another, leading to the formation of chains or sheets.

Intramolecular Interactions: An intramolecular hydrogen bond could theoretically form between the indole N1-H and the 7-amino group. However, this would necessitate the formation of a geometrically strained seven-membered ring, making it less favorable than intermolecular bonding. More plausible intramolecular interactions could occur in larger, more flexible derivatives of this compound. For example, a study on a complex derivative of 7-aminoindole showed an intramolecular hydrogen bond between an aminal N-H and a carbonyl oxygen on a side chain acs.org. The presence of substituents can significantly influence the nature and strength of these non-covalent interactions mdpi.com.

The key potential non-covalent interactions involving this compound are detailed in the table below.

| Interaction Type | Participating Groups | Nature of Interaction | Significance |

|---|---|---|---|

| Intermolecular H-Bond | Indole N-H (donor) and Amino N (acceptor) | Strong, directional electrostatic attraction. | Major contributor to crystal lattice energy and physical properties like melting point. |

| Intermolecular H-Bond | Amino N-H (donor) and Indole N (acceptor) | Strong, directional electrostatic attraction. | Dictates supramolecular assembly and crystal packing. |

| π-π Stacking | Indole aromatic rings | Dispersion forces between parallel aromatic systems. | Contributes to crystal stability and molecular recognition. |

| N-H···π Interaction | Indole N-H or Amino N-H (donor) and the π-system of a neighboring indole ring | Weak hydrogen bond. | Influences molecular conformation and packing in the solid state acs.org. |

| C-H···π Interaction | Methyl C-H (donor) and the π-system of a neighboring indole ring | Weak electrostatic and dispersion interaction. | Fine-tunes the crystal packing and contributes to overall stability. |

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-methyl-1H-indol-7-amine in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The structure of this compound with standard IUPAC numbering is shown below for reference in the interpretation of NMR data.

Based on the analysis of related indole (B1671886) derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are presented below. The electron-donating amino (-NH₂) group at the C-7 position and the methyl (-CH₃) group at the C-3 position significantly influence the electronic environment and thus the chemical shifts of the nearby nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Note |

|---|---|---|---|---|

| 1 | N-H | ~7.8-8.1 | - | br s (broad singlet) |

| 2 | C-H | ~6.9-7.0 | ~122-123 | s (singlet) |

| 3 | C | - | ~112-113 | Quaternary Carbon |

| 3a | C | - | ~129-130 | Quaternary Carbon |

| 4 | C-H | ~7.3-7.4 | ~120-121 | d (doublet) |

| 5 | C-H | ~6.9-7.0 | ~124-125 | t (triplet) |

| 6 | C-H | ~6.6-6.7 | ~118-119 | d (doublet) |

| 7 | C | - | ~135-136 | Quaternary Carbon |

| 7a | C | - | ~124-125 | Quaternary Carbon |

| 7-NH₂ | N-H₂ | ~3.5-4.0 | - | br s (broad singlet) |

| 3-CH₃ | C-H₃ | ~2.3-2.4 | ~9-10 | s (singlet) |

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tetratek.com.tr

DEPT-90: This experiment would only show signals for CH carbons. For this compound, peaks corresponding to C-2, C-4, C-5, and C-6 are expected.

DEPT-135: This experiment displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The spectrum for this compound would show positive peaks for C-2, C-4, C-5, C-6, and the 3-methyl carbon. No negative peaks would be observed as there are no CH₂ groups. Quaternary carbons (C-3, C-3a, C-7, C-7a) would be absent from both DEPT-90 and DEPT-135 spectra.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete and unambiguous assignment of all proton and carbon signals by revealing through-bond connectivities. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. This confirms the sequence of protons on the benzene (B151609) ring portion of the indole.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~7.3-7.4 ppm (H-4) would show a cross-peak to the carbon signal at ~120-121 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is vital for mapping the molecular skeleton, especially by connecting quaternary carbons to nearby protons. Key expected HMBC correlations for this compound would include:

Protons of the 3-CH₃ group to carbons C-2, C-3, and C-3a.

Proton H-2 to carbons C-3, C-3a, and C-7a.

Proton H-4 to carbons C-6 and C-7a.

Proton H-6 to carbons C-4 and C-7a.

Indole N-H proton to C-2, C-7a, and C-3a.

While less common for small organic molecules that are readily soluble, solid-state NMR (ssNMR) can provide valuable information about the structure, polymorphism, and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal subtle differences in chemical shifts due to crystal packing effects, which are averaged out in solution-state NMR. This can be particularly useful for studying different crystalline forms or for analyzing samples that are insoluble.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features: the primary amine, the indole N-H, the aromatic rings, and the methyl group.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450–3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3350–3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| ~3400 | N-H Stretch | Indole N-H | Medium |

| 3100–3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| 2960–2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1620–1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1335–1250 | C-N Stretch | Aromatic Amine | Strong |

| 910–665 | N-H Wag | Primary/Secondary Amine | Broad, Strong |

The presence of two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group. researchgate.net The indole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is significantly influenced by substituents. The parent indole chromophore typically shows two main absorption bands corresponding to π → π* transitions. The introduction of an amino group (-NH₂), a powerful auxochrome, at the C-7 position is expected to cause a bathochromic (red shift, to longer wavelength) and hyperchromic (increase in intensity) effect on these absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Solvent | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~220-230 | Ethanol (B145695)/Methanol (B129727) | π → π | Benzene Ring Transition |

| ~280-295 | Ethanol/Methanol | π → π | Indole Ring System |

Calculated spectra for 3-methylindole (B30407) show major absorptions around 220 nm and 275 nm. researchgate.net The addition of the 7-amino group would likely shift the second band towards 290-295 nm.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₉H₁₀N₂), the exact mass is 146.0844 g/mol .

In an electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺˙). Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound (146). The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. The most common fragmentation pathway for indoles involves the loss of a hydrogen atom to form a very stable [M-H]⁺ ion, which is often the base peak (the most intense peak) in the spectrum. nist.gov Aliphatic amines typically undergo α-cleavage, but for aromatic amines, the ring structure dominates fragmentation. miamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [C₉H₉N₂]⁺ | Loss of a hydrogen atom ([M-H]⁺). Likely the base peak. |

| 131 | [C₉H₉N]⁺ | Loss of an amino radical (·NH₂), followed by H rearrangement. |

| 118 | [C₈H₆N]⁺ | Loss of HCN from the [M-H]⁺ fragment. A common loss for indoles. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, a critical aspect for structure-activity relationship studies.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related indole analogues provides a clear framework for what such an analysis would entail. For instance, studies on various indole derivatives reveal detailed structural information. Indole and its analogues, such as 7-methylindole (B51510) and 5-aminoindole (B14826), have been shown to crystallize in systems that allow for detailed structural elucidation acs.org.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, this would reveal the planarity of the indole ring system and the precise orientation of the methyl and amine substituents. In more complex systems, such as fused indole derivatives, X-ray analysis has been used to confirm the twist angles between different ring systems mdpi.com. For example, in one complex indole structure, the twist angle between an indole and a triazole ring was determined to be 12.64° mdpi.com.

The data obtained from such an analysis is comprehensive, providing key crystallographic parameters. A representative table for a related compound, 7-methylindole, illustrates the type of data generated.

| Parameter | Value |

|---|---|

| Compound | 7-Methylindole |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 14.195(3) |

| b (Å) | 5.731(1) |

| c (Å) | 8.831(2) |

| Volume (ų) | 718.1(3) |

| Z (Molecules/unit cell) | 4 |

Data is illustrative and based on the published structure of 7-methylindole, a structurally related compound acs.org.

This level of structural detail is invaluable for computational modeling, understanding intermolecular interactions in the solid state (like hydrogen bonding and π–π stacking), and confirming the outcome of a synthetic route acs.orgmdpi.com.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools for both the purification of synthetic products and the analytical assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of indole derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in solution. For amino-substituted indoles, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol thermofisher.com.

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 or C8 (e.g., Hypersil Gold C18) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov |

| Detection | UV (e.g., 220, 280 nm) or Fluorescence (FLD) nih.gov |

| Column Temperature | Ambient to 35°C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds sums.ac.ir. Due to the polarity and lower volatility of amines, derivatization is sometimes required to produce a more volatile and thermally stable analogue suitable for GC analysis. However, many indole derivatives can be analyzed directly.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (such as one with a (5% phenyl)-methylpolysiloxane stationary phase, e.g., HP-5MS) mdpi.com. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z) mdpi.comscispace.com. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by matching it against spectral libraries nist.gov.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary (e.g., HP-5MS, 30 m x 0.25 mm) mdpi.com |

| Carrier Gas | Helium mdpi.comscispace.com |

| Inlet Temperature | 250°C mdpi.com |

| Oven Program | Initial temp 45-70°C, ramp to 250-300°C mdpi.comscispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Mass Scan Range | 40 - 550 amu mdpi.com |

For purification on a larger scale, column chromatography using silica (B1680970) gel is a standard procedure. The choice of eluent, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is optimized to achieve separation from starting materials and byproducts acs.org.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-methyl-1H-indol-7-amine, DFT would be employed to calculate various molecular properties.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would also be performed to identify different stable conformers, particularly concerning the orientation of the amine and methyl groups relative to the indole (B1671886) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C7-N (amine) | ~1.38 Å |

| Bond Length | C3-C (methyl) | ~1.51 Å |

| Bond Angle | C6-C7-N (amine) | ~121° |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A small gap suggests high reactivity. For this compound, the analysis would map the distribution of these orbitals and calculate their energy levels.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the π-system of the indole ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would reveal the nature of the bonds (e.g., σ, π) and the interactions between the amine and methyl substituents and the indole core, quantifying the stability derived from these interactions.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. This analysis would provide a theoretical vibrational spectrum for this compound, identifying characteristic stretching and bending frequencies for its functional groups (N-H, C-H, C=C, C-N).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound, such as its conformational flexibility, interactions with solvent molecules, and its behavior at different temperatures. This would be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.

Compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the chemical compound “this compound” corresponding to the detailed computational and theoretical investigations outlined in the request.

Studies focusing on the molecular docking, prediction of binding affinities, quantum chemical calculations of reactivity, and tautomerism energetic profiles are not available for this specific molecule. While there is a breadth of research on other indole derivatives and related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for "this compound" due to the absence of the necessary specific data in the public domain.

General Overview of Indole Derivative Biological Activities

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic compounds. The versatility of the indole ring allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities. These activities are attributed to the ability of the indole scaffold to interact with various biological targets, including enzymes and receptors.

Antimicrobial Properties (e.g., antibacterial, antifungal, antitubercular)

Indole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of pathogens, including bacteria, fungi, and mycobacteria. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.

Antibacterial Activity: Indole compounds have shown promise in combating drug-resistant bacteria. For instance, certain indole derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. By inhibiting this pump, these compounds can restore the efficacy of existing antibiotics. Studies have reported minimum inhibitory concentration (MIC) values for some indole-thiadiazole and indole-triazole derivatives as low as 6.25 µg/mL against S. aureus. Additionally, derivatives of 7-hydroxyindole have displayed potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii nih.govnih.gov. In some cases, these compounds have also shown synergistic effects when combined with conventional antibiotics nih.gov.

Antifungal Activity: The antifungal potential of indole derivatives has also been well-documented. Indole-linked triazole derivatives have exhibited excellent antifungal activities against Candida albicans and C. krusei, with low MIC values. The development of new antifungal agents is crucial due to the rise of multidrug-resistant fungal infections.

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis. For example, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which can be considered indole isosteres, have shown potent in vitro growth inhibition of M. tuberculosis mdpi.com.

Anticancer Activity in Cell Lines (e.g., antiproliferative, methuosis induction, apoptotic pathways)

The indole scaffold is a key component of numerous anticancer agents, both natural and synthetic. These compounds exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways.

Antiproliferative Activity: Indole derivatives have demonstrated potent antiproliferation properties against a variety of cancer cell lines. For example, some 6- and 7-heterocyclyl-1H-indole compounds inhibit the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range (150–350 nM) nih.gov. Similarly, certain 7-azaindole analogs have shown significant cytotoxicity against human osteosarcoma (HOS) cells with an IC50 of 88.79 nM nih.gov. Another study reported a 3-amino-1H-7-azaindole derivative displaying potent inhibition of HeLa, HepG2, and MCF-7 cell proliferation with IC50 values of 3.7, 8.0, and 19.9 μmol/L, respectively nih.gov.

Mechanism of Action: The anticancer effects of indole derivatives are often mediated through the modulation of key cellular targets. Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and leading to apoptosis nih.gov. For instance, a 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide derivative effectively reduced tubulin polymerization with an IC50 of 1.1 μmol/L nih.gov. Other indole-based compounds have been shown to induce methuosis, a non-apoptotic form of cell death, in glioblastoma cells nih.gov. Furthermore, some derivatives can induce apoptosis by affecting the expression of apoptosis-related proteins.

Neuroprotective Effects and Interaction with Neurotransmitter Systems (e.g., serotonin receptors)

Indole derivatives hold significant promise for the treatment of neurodegenerative diseases due to their neuroprotective properties and their ability to interact with neurotransmitter systems. The indole nucleus is a core structure in several important biomolecules in the nervous system, such as serotonin and melatonin (B1676174).

Antioxidant and Anti-inflammatory Effects: Many indole derivatives exhibit potent antioxidant and reactive oxygen species (ROS) scavenging effects, which are crucial for protecting the nervous system from oxidative stress-induced damage, a key factor in many neurodegenerative pathologies nih.gov. For example, indole-3-carbinol has been shown to exert neuroprotective effects by reducing oxidative stress and suppressing inflammation in preclinical models of cerebral ischemia-reperfusion injury nih.gov. Synthetic indole–phenolic compounds have also demonstrated the ability to counter ROS generated by the Aβ(25–35) peptide in cellular models of Alzheimer's disease researchgate.net.

Interaction with Neurotransmitter Systems: The structural similarity of the indole ring to neurotransmitters like serotonin allows for the design of derivatives that can modulate neurotransmitter receptor activity. This makes them potential therapeutic agents for a range of neurological and psychiatric disorders.

Amyloid Disaggregation: In the context of Alzheimer's disease, some indole-based compounds have been shown to promote the self-disaggregation of the Aβ(25–35) fragment, a key event in the formation of amyloid plaques researchgate.net.

Anti-inflammatory Potential (e.g., COX inhibition)

Indole derivatives are well-established as anti-inflammatory agents. The non-steroidal anti-inflammatory drug (NSAID) indomethacin, which contains an indole core, is a classic example. The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Mechanism of Action: Many indole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, certain indole-2-one and 7-aza-2-oxindole derivatives have been shown to inhibit the release of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages chemrxiv.org. Other studies have demonstrated that indole derivatives of ursolic acid can significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 chemrxiv.orgnih.gov.

Antiviral Activity (e.g., HIV-1 fusion inhibitors)

The indole scaffold has been a valuable template for the development of antiviral agents with activity against a range of viruses.

Mechanism of Action: Indole derivatives have been shown to inhibit viral replication through various mechanisms. One notable example is their activity as HIV-1 fusion inhibitors, which target the viral envelope glycoprotein gp41 and prevent the virus from entering host cells. Unsymmetrical methylene (B1212753) derivatives of indoles have shown significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2) nih.gov. More recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, with one derivative, ASM-7, exhibiting an EC50 value of 1.001 μM against the original SARS-CoV-2 strain.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Direct and extensive structure-activity relationship (SAR) studies specifically for derivatives of this compound are limited in the publicly available literature. However, SAR insights can be gleaned from studies on the broader class of 7-aminoindole and 7-azaindole derivatives, which share key structural features.

General Observations for 7-Aminoindole and 7-Azaindole Derivatives:

Importance of the 7-Amino/Aza Group: The nitrogen atom at the 7-position of the indole or azaindole ring is often crucial for biological activity. In anticancer studies of 3-amino-1H-7-azaindole derivatives, this nitrogen was found to be critical for the anti-proliferative activity of the molecule nih.gov.

Substitution at the 3-Position: The 3-position of the indole ring is a common site for modification to modulate biological activity. In a study on HIV-1 fusion inhibitors, substitution at the 3-position of bis-indole compounds was explored to enhance interactions with the target protein.

Substitution at the 1-Position (N-alkylation): Alkylation at the N-1 position of the indole ring can significantly impact activity. For example, in a series of anticancer indole derivatives, methyl substitution at the N-1 position of indole enhanced the activity by about 60-fold compared to the non-substituted counterparts.

Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the indole scaffold play a critical role in determining potency and selectivity. For instance, in a series of anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be effective mdpi.com.

Inferences for this compound Derivatives:

Based on the SAR of related compounds, it can be hypothesized that for derivatives of this compound:

The 7-amino group would likely be a key pharmacophoric feature, potentially involved in hydrogen bonding interactions with biological targets. Modifications at this position, such as acylation or alkylation, could significantly alter the biological profile.

The 3-methyl group may influence the steric and electronic properties of the indole ring, potentially affecting binding affinity and selectivity for various targets.

Modifications at the N-1 position of the indole ring could be a viable strategy to enhance potency, as seen in other indole series.

Introduction of various substituents on the benzene (B151609) portion of the indole ring could be explored to fine-tune the physicochemical properties and biological activity.

It is important to emphasize that these are extrapolations from related compound classes, and dedicated synthesis and biological evaluation of a library of this compound derivatives would be necessary to establish definitive SAR for this specific scaffold.

Interactive Data Tables

Table 1: Anticancer Activity of Selected 7-Azaindole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3-amino-1H-7-azaindole derivative | HeLa | 3.7 | nih.gov |

| 3-amino-1H-7-azaindole derivative | HepG2 | 8.0 | nih.gov |

| 3-amino-1H-7-azaindole derivative | MCF-7 | 19.9 | nih.gov |

| 7-azaindole analog (P1) | HOS | 0.08879 | nih.gov |

Table 2: Antiviral Activity of a 7-Azaindole Derivative

| Compound | Virus | Assay | EC50 (µM) | Reference |

| ASM-7 | SARS-CoV-2 (original strain) | Viral Infection Inhibition | 1.001 |

An in-depth examination of the compound this compound reveals a scaffold with significant potential for biological activity, primarily explored through preclinical and in vitro studies. While comprehensive research specifically focused on this exact molecule is limited, analysis of its structural analogs and related indole derivatives provides substantial insights into its potential structure-activity relationships and mechanisms of action. This article synthesizes findings on related compounds to project the biological profile of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

3-methyl-1H-indol-7-amine as a Versatile Building Block in Organic Synthesis

This compound serves as a highly adaptable starting material in organic synthesis, enabling the introduction of the indole (B1671886) nucleus into a variety of molecular frameworks. The presence of the 7-amino group provides a key handle for a wide array of chemical transformations, including diazotization, acylation, and alkylation reactions. These reactions allow for the facile introduction of diverse functional groups at the 7-position, thereby enabling the synthesis of a broad spectrum of substituted indole derivatives.

The methyl group at the 3-position, often referred to as the "skatole" moiety, also influences the reactivity of the indole ring. While the 3-position is typically the most nucleophilic site in unsubstituted indoles, the presence of the methyl group directs electrophilic substitution to other positions of the indole nucleus, offering alternative pathways for functionalization. This unique reactivity profile makes this compound a valuable tool for synthetic chemists seeking to create novel indole-based compounds with tailored properties.

Use as an Intermediate for Complex Heterocyclic Systems

The strategic placement of the amino group at the 7-position of the indole ring makes this compound an ideal precursor for the synthesis of complex, fused heterocyclic systems. These intricate molecular architectures are often found in biologically active natural products and pharmaceutical agents.

One important class of heterocycles that can be synthesized from 7-aminoindoles are pyrimido[4,5-b]indoles . These compounds are formed by constructing a pyrimidine (B1678525) ring fused to the indole core. The synthesis typically involves the reaction of the 7-amino group with a suitable three-carbon synthon, leading to the formation of the fused heterocyclic system. The resulting pyrimido[4,5-b]indole scaffold is of significant interest in medicinal chemistry due to its potential biological activities.

Another critical application of 7-aminoindoles is in the synthesis of carbolines , which are tricyclic compounds containing a pyridine (B92270) ring fused to an indole nucleus. Depending on the position of the nitrogen atom in the pyridine ring, carbolines are classified as α, β, γ, or δ isomers. The Pictet-Spengler reaction is a powerful method for the synthesis of β-carbolines, which are prevalent in many natural alkaloids with a wide range of physiological effects. nih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org A tryptamine derivative of this compound could potentially be utilized in a Pictet-Spengler reaction to generate novel β-carboline structures. The synthesis of α-carbolines can be achieved through a 6π-electrocyclization of indole-3-alkenyl oximes. bohrium.com

The ability to construct these complex heterocyclic systems from this compound underscores its importance as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Role in Catalyst Design and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth in recent years. Chiral amines are a particularly important class of organocatalysts, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. The indole framework has been identified as a "privileged" structure in medicinal chemistry and has also found applications in the design of novel catalysts. nih.govnih.gov

While direct applications of this compound in catalyst design are not extensively documented, its structural features suggest potential for such applications. The amino group at the 7-position can be readily modified to incorporate catalytically active functionalities. For instance, it could be functionalized to create chiral amine derivatives that could act as organocatalysts in asymmetric synthesis. The indole nitrogen can also be a site for coordination with metal centers, suggesting that this compound could serve as a ligand in the design of novel organometallic catalysts. nih.gov The development of catalysts derived from this indole scaffold could provide new and efficient routes to enantiomerically enriched molecules.

Development of Functional Materials (e.g., corrosion inhibitors)

Indole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govresearchgate.net The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The adsorption process is influenced by the electronic structure of the inhibitor molecule, the presence of heteroatoms (such as nitrogen), and the planarity of the molecule. j-cst.org

The amino group in this compound is expected to play a crucial role in its potential as a corrosion inhibitor. The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. Furthermore, the aromatic indole ring can interact with the metal surface through π-electron donation. Studies on similar amino-substituted indoles have demonstrated their effectiveness as corrosion inhibitors. For instance, 5-aminoindole (B14826) has been shown to be an effective mixed-type inhibitor for mild steel in hydrochloric acid, with its adsorption following the Langmuir isotherm. bohrium.com Research on 3-amino alkylated indoles has also highlighted their potential in corrosion protection. researchgate.net

The table below presents a comparative view of the inhibition efficiency of various amine and indole derivatives, providing context for the potential performance of this compound.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 5-Aminoindole | Mild Steel | 0.5 M HCl | 90 | bohrium.com |

| 3-Methyl-1H-pyrazol-5-amine | Mild Steel | 1 M H₂SO₄ | 96.47 | nih.gov |

| Indole-3-carbaldehyde | Mild Steel | 1 M HCl | 95 | researchgate.net |

| 2-Methylindole | Mild Steel | 1 M HCl | 94 | researchgate.net |

This table is for comparative purposes and includes data for structurally related compounds to infer the potential efficacy of this compound as a corrosion inhibitor.

The data suggests that the presence of an amino group and the indole core are beneficial for corrosion inhibition. Therefore, this compound is a promising candidate for the development of new and effective corrosion inhibitors.

Precursor in Natural Product Synthesis and Analogues

The indole nucleus is a fundamental structural motif in a vast array of natural products, particularly marine alkaloids, which often exhibit potent biological activities. rsc.orgmdpi.comnih.govmdpi.com The synthesis of these complex natural products and their analogues is a significant endeavor in organic chemistry, often requiring versatile and strategically functionalized building blocks. This compound, with its specific substitution pattern, holds potential as a key precursor in the synthesis of certain classes of indole alkaloids.

A prominent example is the synthesis of ellipticine (B1684216) and its derivatives. Ellipticine is a pyridocarbazole alkaloid that has attracted considerable interest due to its antitumor properties. researchgate.net The synthesis of ellipticine analogues often involves the construction of the pyridocarbazole ring system from appropriately substituted indole precursors. A synthetic route to 8-aminoellipticine, for instance, would logically start from a 7-aminoindole derivative. While the direct synthesis of ellipticine from this compound is not explicitly detailed in the provided search results, the synthesis of 8-nitroellipticine (B1202858) from 6-nitroindole (B147325) has been reported, which upon reduction would yield an 8-amino derivative. nih.gov This suggests that this compound could be a viable starting material for the synthesis of 8-amino-5-methyl-ellipticine, a potentially novel analogue with interesting biological properties.

The versatility of this compound as a precursor extends to the synthesis of other indole-containing natural products and their analogues, making it a valuable tool in the quest for new therapeutic agents inspired by nature. rsc.org

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While classical methods like the Fischer indole (B1671886) synthesis have been foundational, they often face limitations when applied to the synthesis of specifically substituted indoles. luc.edu The future of synthesizing 3-methyl-1H-indol-7-amine and its derivatives lies in the adoption of modern, more efficient catalytic methods that allow for rapid and regioselective access to functionalized indoles. organic-chemistry.org

Key areas for future synthetic development include:

Palladium-Catalyzed Domino Reactions: Multi-component procedures, such as those involving Sonogashira coupling followed by aminopalladation and reductive elimination, offer a one-pot strategy to construct complex 2,3-substituted indoles. organic-chemistry.org Adapting these methods could provide a direct and efficient route to the target scaffold.

Metal-Free Cyclizations: The development of synthetic approaches that avoid transition metals is a significant goal for green chemistry. Novel methods, such as those involving the ring-opening of aryl triazoles and subsequent iodine-mediated cyclization, present an innovative, metal-free pathway to indole derivatives. mdpi.com

C-H Functionalization: Direct functionalization of the indole core's C-H bonds is a highly atom-economical strategy. Future work should explore the selective introduction of the methyl and amino groups onto the indole scaffold using regioselective C-H activation techniques, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of engineered enzymes to perform selective oxidations or other transformations on indole rings can offer unparalleled selectivity and environmentally benign reaction conditions. acs.org Exploring enzymatic routes could provide novel pathways to this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Domino Reactions | High efficiency, one-pot synthesis, complexity generation | Optimization of catalysts and reaction conditions for the 7-amino-3-methyl substitution pattern. |

| Metal-Free Syntheses | Reduced cost, lower toxicity, environmentally friendly | Exploration of novel rearrangement and cyclization strategies. mdpi.com |

| Direct C-H Functionalization | High atom economy, reduced synthetic steps | Development of regioselective catalysts for functionalizing the C3 and C7 positions. |

| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild conditions | Enzyme screening and engineering for targeted synthesis. acs.org |

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of the indole ring is well-established as electron-rich, making it prone to electrophilic substitution, typically at the C3 position. nih.gov However, the specific substitution pattern of this compound—with an electron-donating methyl group at C3 and a nucleophilic amino group at C7—presents a unique electronic and steric environment that warrants further investigation.

Future research should focus on:

Umpolung Reactivity: Exploring conditions that reverse the normal reactivity of the indole ring could be highly valuable. nih.gov For instance, gold-catalyzed intramolecular nitrene transfer can generate an electrophilic indole intermediate, enabling reactions with nucleophiles at the C3 position, a reactivity pattern contrary to its inherent nucleophilicity. nih.gov

Regioselectivity of Electrophilic Substitution: A systematic study of how the existing methyl and amino groups direct further functionalization (e.g., halogenation, nitration, acylation) is needed. The interplay between these two groups could lead to unexpected regiochemical outcomes.

Metal-Catalyzed Cross-Coupling: The C-H and N-H bonds at various positions on the ring (C2, C4, C5, C6, and the N1 of the indole and N7 of the amine) are all potential sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Radical Reactions: Investigating radical-oxidative coupling reactions could enable the functionalization of positions that are difficult to access through traditional ionic pathways, such as the C2 position. rsc.org

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing. indexcopernicus.com For this compound, computational approaches can offer significant insights.

Future computational studies should include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential of the molecule. researchgate.net This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of its reactivity.

Molecular Docking and Dynamics: Once potential biological targets are identified, molecular docking can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.gov Subsequent molecular dynamics simulations can then assess the stability of these interactions over time.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This early-stage assessment helps prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and further testing. indexcopernicus.com

Deeper Elucidation of Biological Mechanisms and Targets

The indole scaffold is present in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.govresearchgate.net The specific biological role of this compound is not well-defined, representing a significant opportunity for discovery.

A strategic approach for future biological investigation would involve:

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, can rapidly identify potential therapeutic areas.

Phenotypic Screening: Assessing the effect of the compound on cellular models of various diseases (e.g., cancer cell lines, neuronal cells, immune cells) can uncover its functional effects without a preconceived target. acs.org

Target Deconvolution: Once a biological activity is confirmed, techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to identify the specific molecular target(s) responsible for the observed effect.

Mechanism of Action Studies: Following target identification, detailed cellular and biochemical assays are necessary to elucidate the precise mechanism by which the compound modulates the target's function and affects downstream signaling pathways.

Design of New Chemical Entities with Enhanced Specificity

With a validated biological target in hand, this compound can serve as a valuable starting point or scaffold for the design of new chemical entities (NCEs) with improved potency and selectivity. researchgate.net

Future drug design efforts should leverage established medicinal chemistry strategies:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by systematically modifying the methyl and amino groups, as well as decorating other positions of the indole ring, will be crucial. The biological activity of these analogues will establish a clear SAR, guiding the design of more potent compounds. nih.gov

Fragment-Based Drug Design (FBDD): The this compound core can be considered a molecular fragment. If it shows even weak binding to a target, it can be elaborated or combined with other fragments to build a highly potent inhibitor.

Structure-Based Drug Design: Using high-resolution structural information of the target protein (from X-ray crystallography or cryo-EM), chemists can rationally design modifications to the lead compound to optimize interactions with the binding site, thereby enhancing affinity and selectivity. nih.gov

Multi-Target-Directed Ligand (MTDL) Design: For complex multifactorial diseases like Alzheimer's, designing single molecules that can modulate multiple targets simultaneously is a promising strategy. nih.govresearchgate.net The indole scaffold is well-suited for this approach, and future work could explore creating MTDLs based on the this compound core.

| Compound Name |

|---|

| This compound |

常见问题

Q. Table 1. Comparative Reactivity of Indole Derivatives

| Compound | Substituent | Reactivity in Suzuki Coupling | Reference |

|---|---|---|---|

| This compound | CH | Low (steric hindrance) | |

| 3-Chloro-1H-indol-7-amine | Cl | High |

Q. Table 2. Key Spectral Data for this compound

| Technique | Data |

|---|---|

| -NMR (400 MHz, DMSO-d) | δ 10.8 (s, 1H, NH), 6.95 (d, J=7.6 Hz, 1H, H5), 6.45 (s, 1H, H2) |

| HRMS (ESI+) | m/z 147.1024 [M+H] (calc. 147.1028) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。